Cas no 24664-55-9 (2-Pyrazolin-5-one,4,4'-[ethylenebis(iminomethylidyne)]bis[3-methyl-1-phenyl- (7CI,8CI))

2-Pyrazolin-5-one,4,4'-[ethylenebis(iminomethylidyne)]bis[3-methyl-1-phenyl- (7CI,8CI) structure
24664-55-9 structure
Productnaam:2-Pyrazolin-5-one,4,4'-[ethylenebis(iminomethylidyne)]bis[3-methyl-1-phenyl- (7CI,8CI)
CAS-nummer:24664-55-9
MF:C24H24N6O2
MW:428.486364364624
CID:257994
PubChem ID:212690

2-Pyrazolin-5-one,4,4'-[ethylenebis(iminomethylidyne)]bis[3-methyl-1-phenyl- (7CI,8CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Pyrazolin-5-one,4,4'-[ethylenebis(iminomethylidyne)]bis[3-methyl-1-phenyl- (7CI,8CI)
    • (4Z)-5-Methyl-4-([(2-([(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino)ethyl)amino]methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
    • (4Z)-5-methyl-4-[[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]ethylamino]methylidene]-2-phenylpyrazol-3-one
    • 4,4'-(Ethylenebis(iminomethylidyne))bis(3-methyl-1-phenyl-2-pyrazolin-5-one)
    • 2-Pyrazolin-5-one, 4,4'-(ethylenebis(iminomethylidyne))bis(3-methyl-1-phenyl-
    • AKOS024359713
    • (4Z)-5-Methyl-4-([(2-([(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino)ethyl)amino]methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one #
    • 1,2-Bis(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidenemethylamino)ethane
    • 24664-55-9
    • BRN 0903515
    • CSZNXZVGKNLAPH-BMJUYKDLSA-N
    • Inchi: InChI=1S/C24H24N6O2/c1-17-21(23(31)29(27-17)19-9-5-3-6-10-19)15-25-13-14-26-16-22-18(2)28-30(24(22)32)20-11-7-4-8-12-20/h3-12,15-16,25-26H,13-14H2,1-2H3/b21-15-,22-16-
    • InChI-sleutel: CSZNXZVGKNLAPH-BMJUYKDLSA-N
    • LACHT: C(N/C=C1/C(C)=NN(C2C=CC=CC=2)C/1=O)CN/C=C1/C(C)=NN(C2C=CC=CC=2)C/1=O

Berekende eigenschappen

  • Exacte massa: 428.196074
  • Monoisotopische massa: 428.196074
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 7
  • Complexiteit: 777
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 89.4
  • XLogP3: 3

Experimentele eigenschappen

  • Dichtheid: 1.26
  • Kookpunt: 566.6°C at 760 mmHg
  • Vlampunt: 296.5°C
  • Brekindex: 1.658

Artikelen aanbevelen

Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica